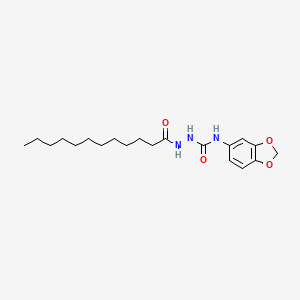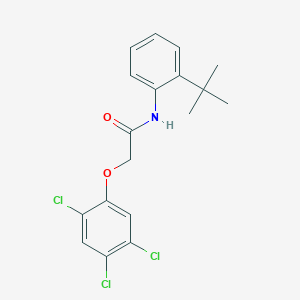
N-1,3-benzodioxol-5-yl-2-dodecanoylhydrazinecarboxamide
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-dodecanoylhydrazinecarboxamide, also known as BDDH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BDDH is a hydrazinecarboxamide derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Melanoma Cytotoxicity and Drug Delivery
N-1,3-benzodioxol-5-yl-2-dodecanoylhydrazinecarboxamide derivatives have shown promise in targeted drug delivery for melanoma treatment. Specifically, derivatives conjugated with alkylating cytostatics exhibit higher toxicity against melanoma cells compared to the parent compounds, suggesting their potential for enhanced therapeutic efficacy. These findings support the concept of selective, benzamide-mediated in vivo delivery of cytostatics to melanoma cells (Wolf et al., 2004).
Antiviral Activity Against Avian Influenza
Benzamide-based compounds have also been synthesized for their potential antiviral activities. Notably, novel benzamide-based 5-aminopyrazoles and their derivatives have demonstrated significant activity against avian influenza (H5N1), indicating a promising route for the development of new antiviral agents (Hebishy et al., 2020).
α-Glucosidase Inhibitors for Diabetes Management
Derivatives of this compound have been synthesized and tested as α-glucosidase inhibitors. These compounds exhibited better inhibition than acarbose, suggesting their potential as therapeutic agents for diabetes management. Molecular docking studies further confirmed their binding interactions and potency (Şenkardeş et al., 2022).
Dual Topoisomerase Inhibitors for Cancer Therapy
Compounds based on this compound have been developed as dual topoisomerase I and II inhibitors, targeting key enzymes responsible for DNA topology. These compounds exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Vicker et al., 2002).
Fluorescent Chemosensors for Metal Ion Detection
Derivatives of this compound have been utilized in the development of fluorescent chemosensors for metal ion detection. These sensors exhibit high sensitivity and selectivity towards specific metal ions, demonstrating potential applications in environmental monitoring and biological research (Liu et al., 2019).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(dodecanoylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4/c1-2-3-4-5-6-7-8-9-10-11-19(24)22-23-20(25)21-16-12-13-17-18(14-16)27-15-26-17/h12-14H,2-11,15H2,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFIYRWUODPBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NNC(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)
![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)
![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B4578066.png)
![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![3-amino-6-[chloro(difluoro)methyl]-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4578080.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)
![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
